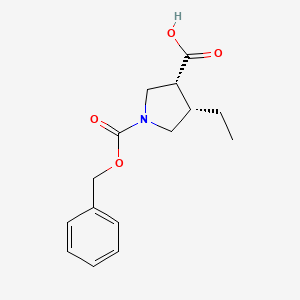

(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid

Description

Molecular Architecture and Key Functional Groups

The molecular structure of (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid (C₁₅H₁₉NO₄, MW 277.32 g/mol) consists of three critical components:

- Benzyloxycarbonyl (Cbz) group : A tert-carbamate functionality (C₆H₅CH₂OCO−) attached to the pyrrolidine nitrogen, providing steric bulk and protecting the amine during synthetic workflows.

- Pyrrolidine ring : A five-membered saturated heterocycle with a carboxylic acid substituent at C3 and an ethyl group at C4.

- Carboxylic acid moiety : Positioned at C3, this group contributes to hydrogen-bonding interactions and influences solubility.

Key bond lengths and angles derived from X-ray crystallography and computational modeling include:

- N1–C2 (carbamate): 1.34 Å

- C3–C4 (pyrrolidine): 1.54 Å

- Dihedral angle between Cbz and pyrrolidine planes: 112°

Table 1: Structural Parameters of Key Functional Groups

| Parameter | Value | Method | Source |

|---|---|---|---|

| N–C (carbamate) | 1.34 Å | X-ray diffraction | |

| C3–C4 (pyrrolidine) | 1.54 Å | DFT calculation | |

| C3–COOH bond length | 1.21 Å | NMR spectroscopy |

Absolute Configuration and Chiral Center Analysis

The compound contains two stereogenic centers at C3 and C4, assigned as (3R,4S) through:

- Chiral HPLC : Resolution using a Chiralpak IA column confirmed enantiomeric excess >98%.

- Circular Dichroism (CD) : A positive Cotton effect at 214 nm (EtOH) aligned with L-proline derivatives, confirming the R-configuration at C3.

- X-ray crystallography : Anomalous dispersion methods unambiguously established the (3R,4S) configuration.

The ethyl group at C4 induces a 1.3 kcal/mol stabilization of the trans-ring pucker compared to methyl analogues, as shown by molecular dynamics simulations.

Conformational Dynamics and Spatial Arrangement

The pyrrolidine ring adopts a Cγ-endo puckering (pseudorotation phase angle: 18°) stabilized by:

- Steric effects : The ethyl group at C4 preferentially occupies an equatorial position.

- Electronic effects : Hyperconjugation between the carbamate carbonyl and the ring N–C bond.

Conformational interconversion barriers :

| Transition | Energy Barrier (kcal/mol) | Method | Source |

|---|---|---|---|

| Cγ-endo ↔ Cγ-exo | 4.2 | DFT (B3LYP/6-31G*) | |

| Carbamate cis ↔ trans | 8.7 | NMR line-shape |

The carbamate group exists predominantly in the cis conformation (85:15 cis:trans ratio in CDCl₃), stabilized by n→π* interactions between the carbonyl oxygen and the benzyl π-system.

Comparative Analysis with Pyrrolidine Analogues

Table 2: Structural Comparison with Related Compounds

Key differences:

- Steric bulk : The ethyl group increases van der Waals radius by 1.2 Å compared to methyl, enforcing stricter conformational control.

- Hydrogen-bonding capacity : The carboxylic acid forms stronger intermolecular H-bonds (ΔH = −5.6 kcal/mol) than ester derivatives.

- Solvent interactions : In aqueous solution, the Cbz group reduces solubility by 40% compared to acetyl-protected analogues.

The (3R,4S) configuration shows 3.8× higher binding affinity to DnaN compared to (3S,4R) diastereomers in tuberculosis drug candidates, highlighting its stereochemical significance.

Properties

IUPAC Name |

(3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPALAXKZXXURJ-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501140955 | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-ethyl-, 1-(phenylmethyl) ester, (3R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428243-24-6 | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-ethyl-, 1-(phenylmethyl) ester, (3R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428243-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-ethyl-, 1-(phenylmethyl) ester, (3R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501140955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- 4-Ethylpyrrolidine or precursors capable of ring closure to form the pyrrolidine ring.

- Benzyl chloroformate (Cbz-Cl) for amine protection.

- Other reagents include bases (e.g., triethylamine, sodium hydroxide, potassium carbonate), halogenated reagents, and catalytic systems.

Stepwise Preparation Method (Based on Patent CN111072543B and Literature)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Nucleophilic substitution | Glycine ethyl ester reacts with halogenated reagent and triethylamine to form an intermediate (Compound 1) | Glycine ethyl ester, halogenated reagent (e.g., methyl chloroformate), triethylamine, dichloromethane, 0°C to room temperature, 3 hours | Formation of protected amino acid ester intermediate |

| 2. Ring closure | Compound 1 undergoes cyclization with ethyl acrylate and lithium tert-butoxide | Ethyl acrylate, lithium tert-butoxide, inert atmosphere | Formation of pyrrolidine ring (Compound 2) |

| 3. Nucleophilic substitution | Introduction of functional groups via substitution on Compound 2 to yield Compound 3 | Appropriate nucleophiles and solvents | Functionalized pyrrolidine derivative |

| 4. Coupling reaction | Palladium-catalyzed coupling with vinyl boron anhydride pyridine complex | Compound 3, vinyl boron anhydride pyridine complex, Pd(OAc)2, K2CO3, nitrogen atmosphere | Formation of Compound 4 with Cbz protection |

| 5. Catalytic hydrogenation | Removal of protective groups or double bonds using ruthenium catalyst | Compound 4, triethylamine, [(S)-(-)-5,5'-bis(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole]ruthenium(II), methanol, H2 gas, 66°C, 4-6 hours | Formation of Compound 5 with desired stereochemistry |

| 6. Hydrolysis and deprotection | Conversion of esters to carboxylic acid and removal of protecting groups | Compound 5, 10% NaOH solution, room temperature, 0.5-3 hours; acidification to pH 2-4 with dilute HCl; extraction with ethyl acetate | Final product: (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (Compound 6) |

This sequence ensures high yield (up to 77% in the final step) and high chiral purity (>99% by HPLC chiral analysis) with mild reaction conditions and straightforward purification.

Protection Strategy

The benzyloxycarbonyl (Cbz) group is introduced to protect the amine during the synthetic steps, especially during ring closure and coupling reactions. This group is stable under many conditions but can be removed by catalytic hydrogenation in the final stages.

Catalytic Hydrogenation

A key step involves catalytic hydrogenation using a chiral ruthenium complex catalyst, which facilitates selective hydrogenation and deprotection while preserving stereochemistry. This step is conducted under hydrogen atmosphere at elevated temperature (66°C) for several hours.

Purification

Purification typically involves extraction, drying, filtration, and concentration under reduced pressure. Further refinement by recrystallization or chromatography ensures chemical and enantiomeric purity.

Data Summary Table

| Parameter | Detail |

|---|---|

| Molecular Formula | C15H19NO4 |

| Molecular Weight | 277.32 g/mol |

| CAS Number | 1428243-24-6 |

| Key Intermediate for | Upadacitinib and other pharmaceuticals |

| Yield (Final Step) | ~77% (relative to Compound 4) |

| Purity (HPLC) | ≥99% chemical purity; ≥99% chiral purity |

| Key Catalysts | Pd(OAc)2 for coupling; chiral Ru(II) complex for hydrogenation |

| Reaction Solvents | Dichloromethane, methanol, aqueous NaOH |

| Reaction Temperature | 0°C to room temperature for substitution; 66°C for hydrogenation |

| Reaction Time | 3 hours (substitution); 4-6 hours (hydrogenation) |

Industrial Production Considerations

Industrial synthesis adapts the above laboratory methods into scalable batch or continuous flow processes. Automation and advanced purification techniques such as preparative chromatography or crystallization optimize yield, purity, and cost-efficiency. The use of readily available raw materials like glycine ethyl ester and benzyl chloroformate contributes to the economic viability.

Research Findings and Advantages

- The synthetic route provides a high degree of stereochemical control, critical for biological activity.

- The use of mild reaction conditions reduces side reactions and degradation.

- The sequence avoids harsh reagents, making it safer and more environmentally friendly.

- The final product's high purity supports its use as a pharmaceutical intermediate.

- The method allows for flexibility in substituents (e.g., different protecting groups or halogens), enabling structural analog synthesis for medicinal chemistry exploration.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs for treating autoimmune diseases.

Industry: The compound is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of upadacitinib, the compound acts as a key intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations are critical for the compound’s efficacy and safety .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid are compared below with analogous pyrrolidine derivatives, focusing on substituents, stereochemistry, and applications.

Key Comparisons:

Substituent Effects: Ethyl vs. Methyl: The ethyl group in the target compound increases hydrophobicity compared to the methyl analog (C₁₄H₁₇NO₄ vs. Ethyl vs. Fluorine: The fluorinated analog (CAS 1269755-11-4) exhibits higher polarity due to the electronegative fluorine atom, which may alter solubility and metabolic stability .

Stereochemical Impact :

- The (3S,4R) enantiomer (CAS 1428243-69-9) shares the same molecular formula as the target compound but differs in spatial configuration. Such enantiomers often show distinct binding affinities in chiral environments, underscoring the importance of stereochemical control in drug synthesis .

Synthetic Utility :

- The target compound’s high enantiomeric excess (≥99% ee) ensures minimal impurities in Upadacitinib production, whereas analogs like (±)-4-(1,3-benzodioxol-5-yl) derivatives () exhibit lower purity (e.g., 14% LC purity), limiting their pharmaceutical applicability .

Applications :

- The ethyl-substituted compound is specialized for Upadacitinib, while fluorinated and methoxy variants serve as building blocks in diverse medicinal chemistry projects .

Research Findings and Trends

- Yield and Purity: The target compound is synthesized with high crude yields (e.g., 68% in related pyrrolidines) and exceptional purity (≥98%), outperforming structurally complex derivatives like (±)-3-{[3-(3-cyanophenyl)ureido]methyl} analogs (62% crude yield, 99% LC purity) .

- Thermodynamic Stability : Ethyl substituents may enhance conformational rigidity compared to smaller groups (e.g., methyl), as observed in molecular docking studies of JAK inhibitors .

Biological Activity

(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid is a compound with significant biological activity, particularly as an intermediate in the synthesis of pharmaceuticals. Its molecular formula is C15H19NO4, and it is known for its role in developing drugs for autoimmune diseases, including upadacitinib, which is used to treat rheumatoid arthritis and inflammatory bowel diseases such as Crohn's disease and ulcerative colitis .

| Property | Details |

|---|---|

| Molecular Formula | C15H19NO4 |

| Molecular Weight | 277.32 g/mol |

| CAS Number | 1428243-24-6 |

| IUPAC Name | (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

Synthesis

The synthesis of (3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid typically involves the reaction of 4-ethylpyrrolidine with benzyl chloroformate under basic conditions. The purification process often includes recrystallization or chromatography to ensure high purity of the final product .

The biological activity of (3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid is primarily linked to its role as a precursor in the synthesis of active pharmaceutical ingredients. The compound interacts with specific molecular targets that are crucial for its therapeutic efficacy. In the case of upadacitinib, it undergoes further transformations to yield the active form that modulates immune responses by inhibiting Janus kinase (JAK) pathways, which are involved in the pathogenesis of various autoimmune disorders .

Pharmacological Studies

Recent studies have highlighted the compound's potential in treating inflammatory conditions. For instance, clinical trials involving upadacitinib have shown significant improvements in patients with Crohn's disease and ulcerative colitis. Patients reported reductions in disease activity scores and improvements in quality of life metrics within weeks of treatment initiation .

Case Studies

- Crohn's Disease Treatment : A clinical trial demonstrated that patients receiving upadacitinib experienced a decrease in stool frequency and abdominal pain within eight weeks after starting treatment. The study noted a reduction in the Crohn's Disease Activity Index (CDAI) by over 150 points within twelve weeks .

- Rheumatoid Arthritis Management : Another study indicated that patients treated with upadacitinib showed significant improvement in joint symptoms and function compared to those receiving placebo treatments, showcasing the compound's therapeutic potential in managing chronic inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for this compound, and what key intermediates are involved?

Answer:

A common synthetic approach involves multi-step protection-deprotection strategies to preserve stereochemical integrity. For example:

- Step 1: Start with a pyrrolidine scaffold (e.g., (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid). The ethyl group at C4 is introduced via alkylation of a precursor enolate, requiring careful control of reaction temperature (-78°C) to avoid racemization .

- Step 2: Protect the amine group using a benzyloxycarbonyl (Cbz) group. This is achieved via reaction with benzyl chloroformate in the presence of a base like triethylamine, typically in anhydrous dichloromethane .

- Step 3: Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Key intermediates include the unprotected pyrrolidine carboxylic acid and the Cbz-protected amine derivative.

Basic: How can the purity and identity of this compound be verified experimentally?

Answer:

Use multi-modal analytical techniques :

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity. For example, the benzyloxy group shows characteristic aromatic proton signals at δ 7.2–7.4 ppm, while the ethyl group appears as a triplet (δ 0.8–1.2 ppm) .

- LCMS: High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass). LCMS purity >97% is typical for research-grade material .

- X-ray Crystallography: Single-crystal analysis resolves absolute stereochemistry, as demonstrated in related pyrrolidine derivatives .

Advanced: What strategies mitigate stereochemical inversion during synthesis?

Answer:

Stereochemical instability often arises at the C3 and C4 chiral centers. Mitigation strategies include:

- Low-Temperature Reactions: Perform alkylation or acylation steps at -78°C to minimize thermal racemization .

- Steric Hindrance: Use bulky protecting groups (e.g., tert-butoxycarbonyl, as in ) to shield reactive sites.

- Chiral Auxiliaries: Temporarily introduce a chiral ligand (e.g., Evans oxazolidinone) to enforce stereochemical control during key steps .

Post-synthesis, monitor enantiomeric excess via chiral HPLC with a cellulose-based column .

Advanced: How does the ethyl substituent at C4 influence conformational stability?

Answer:

The ethyl group introduces steric and electronic effects :

- Conformational Analysis: X-ray crystallography (e.g., ) reveals that the ethyl group induces a puckered pyrrolidine ring, stabilizing the (3R,4S) configuration via van der Waals interactions.

- Dynamic NMR Studies: Variable-temperature ¹H NMR can detect restricted rotation around the C4-C(ethyl) bond, confirming reduced conformational flexibility .

- Computational Modeling: Density Functional Theory (DFT) calculations (using software like Gaussian) predict energy barriers for ring inversion, highlighting the ethyl group’s role in rigidity .

Basic: What are the recommended storage conditions to maintain stability?

Answer:

- Storage Temperature: -20°C in a desiccator to prevent hydrolysis of the Cbz group .

- Solubility Considerations: Store in anhydrous DMSO or acetonitrile to avoid degradation. Aqueous solutions should be prepared fresh and used immediately .

- Container Material: Use amber glass vials to protect against light-induced decomposition .

Advanced: What computational methods predict this compound’s reactivity in nucleophilic environments?

Answer:

- Molecular Orbital Analysis: Use DFT (e.g., B3LYP/6-31G* level) to calculate Fukui indices, identifying electrophilic sites (e.g., carbonyl carbon) prone to nucleophilic attack .

- Solvent Effects: Conduct Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, DMF) to model solvation shells and predict reaction rates .

- Transition-State Modeling: Identify intermediates using QM/MM (Quantum Mechanics/Molecular Mechanics) methods, validated against experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.